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Compound of Interest

Compound Name: TIK-301

Cat. No.: B1675577

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIK-301, also known as LY-156735 or -methyl-6-chloromelatonin, is a potent and selective
agonist for the melatonin receptors MT1 and MT2.[1] It has been investigated for its therapeutic
potential in treating insomnia and other circadian rhythm sleep disorders.[1] Developed initially
by Eli Lilly and Company, it has undergone Phase Il clinical trials.[1] This technical guide
provides an in-depth overview of the structure-activity relationship (SAR) studies of TIK-301, its
pharmacological profile, and the experimental methodologies used in its evaluation.

Core Compound Profile
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Property Value Reference

N-[(2R)-(6-Chloro-5-methoxy-
IUPAC Name ) i [1]
1H-indol-3-yl)propyllacetamide

LY-156735, PD-6735, Beta-
Synonyms _ [1]
methyl-6-chloromelatonin

Molecular Formula C14H17CIN202 [1]

Molar Mass 280.75 g/mol [1]

MT1 and MT2 receptor
Mechanism of Action agonist; 5-HT2B and 5-HT2C [1]

receptor antagonist

Structure-Activity Relationship (SAR) of TIK-301 and
Related Analogs

The chemical structure of TIK-301 is a derivative of melatonin, featuring a chlorine atom at the
6-position of the indole ring and a methyl group on the propylamine side chain. These
modifications significantly influence its pharmacological properties compared to the
endogenous hormone melatonin.

Key Structural Features and Their Impact on Activity:

e 6-Chloro Substitution: The presence of a chlorine atom at the 6-position of the indole ring is a
hallmark of TIK-301. This modification is associated with increased metabolic stability,
leading to a longer half-life compared to melatonin.[1] Furthermore, 6-chlorinated melatonin
derivatives, including TIK-301, exhibit a slight preferential binding to the MT2 receptor over
the MT1 receptor.[1]

e [-Methyl Group: The methyl group on the propylamine side chain also contributes to the
molecule's overall activity and pharmacokinetic profile.

e 5-Methoxy Group: As with melatonin, the 5-methoxy group on the indole ring is crucial for
high-affinity binding to melatonin receptors.
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» N-Acetyl Group: The N-acetyl group on the side chain is also a critical determinant for
agonist activity at melatonin receptors.

Quantitative SAR Data

The following table summarizes the available quantitative data for TIK-301 and related
compounds, illustrating the impact of structural modifications on receptor binding affinity and

functional activity.

R1
Compoun . R2 (Side MT1 Ki MT2 Ki MT1/MT2 EC50
(Position . .
d 6) Chain) (pM) (pM) Ratio (nM)
Melatonin H Ethyl ~80 ~40 2 0.063
B-
TIK-301 Cl Methylprop 81 42 1.9 0.0479
yl
6-
Chloromela ClI Ethyl - - - -
tonin

Data for 6-Chloromelatonin’s specific Ki and EC50 values were not available in the provided
search results, though it is established as a potent melatonin agonist.[2][3]

Signaling Pathways and Experimental Workflows
Melatonin Receptor Sighaling Pathway

TIK-301, as a melatonin receptor agonist, primarily acts on the MT1 and MT2 receptors, which
are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a
signaling cascade that ultimately leads to the regulation of circadian rhythms and sleep.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675577#tik-301-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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